1-(3-Bromopropyl)-4-ethoxy-3-iodobenzene
Description
1-(3-Bromopropyl)-4-ethoxy-3-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 4, an iodine atom at position 3, and a 3-bromopropyl chain (-CH₂CH₂CH₂Br) at position 1. Its molecular formula is C₁₁H₁₂BrIO, with a molecular weight of 373.02 g/mol (calculated). The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (iodo, bromopropyl) groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .
Properties
Molecular Formula |
C11H14BrIO |
|---|---|
Molecular Weight |
369.04 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ASVSGRTZJPIISH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCBr)I |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene
- Structure : Ethoxy and iodine substituents are swapped (positions 3 and 4).
- However, the iodine’s position may weaken directing effects in electrophilic aromatic substitution compared to the target compound .
- Molecular Formula : C₁₁H₁₂BrIO (identical to target).
- CAS: Not explicitly listed in evidence.
Halogenated Analogs
1-(3-Bromopropyl)-4-iodobenzene
- Structure : Lacks the ethoxy group at position 4.
- Impact : Absence of the electron-donating ethoxy group increases electrophilicity at the aromatic ring, favoring reactions like halogen exchange or SNAr (nucleophilic aromatic substitution).
- Molecular Formula : C₉H₁₀BrI.
- Molecular Weight : 324.99 g/mol.
- CAS : EN300-1896293 .
(3-Bromopropyl)-benzene
- Structure : Simplest analog with only a bromopropyl chain.
- Impact: Limited utility in multi-step synthesis due to absence of directing groups.
- CAS : 637-59-2 .
Substituent-Variant Compounds
1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene
- Structure : Replaces ethoxy and iodine with sulfonyl (-SO₂-) and fluorine.
- Impact : Sulfonyl groups are strongly electron-withdrawing, enhancing stability toward oxidation but reducing nucleophilic substitution rates. Fluorine’s small size increases metabolic stability in pharmaceutical contexts.
- Molecular Formula : C₉H₁₀BrFO₂S.
- CAS : 1082893-80-8 .
1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone
- Structure : Contains additional hydroxyl and propyl groups.
- Impact : Hydroxy group enables hydrogen bonding, increasing solubility in polar solvents. Propyl chain adds lipophilicity, making it suitable for drug delivery systems.
- Molecular Formula : C₁₄H₁₉BrO₃.
- Reference: Handbook of Hydroxyacetophenones .
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